molecular formula C16H16N2OS B10974418 2-(4-Ethyl-5-methylthiophen-3-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

2-(4-Ethyl-5-methylthiophen-3-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B10974418
M. Wt: 284.4 g/mol
InChI Key: XTWRTOFVRRKVDF-UHFFFAOYSA-N
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Description

2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiosemicarbazide derivative with an aromatic carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology

Biologically, similar compounds have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of oxadiazole are explored for their potential as therapeutic agents, including anti-inflammatory and antiviral drugs.

Industry

Industrially, these compounds are used in the development of advanced materials, including conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. In materials science, its electronic properties are crucial for its function in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-5-PHENYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE
  • 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-CHLOROPHENYL)-1,3,4-OXADIAZOLE

Uniqueness

The unique combination of the ethyl and methyl groups on the thiophene ring and the methylphenyl group on the oxadiazole ring gives 2-(4-ETHYL-5-METHYL-3-THIENYL)-5-(2-METHYLPHENYL)-1,3,4-OXADIAZOLE distinct electronic and steric properties, which can influence its reactivity and applications.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-ethyl-5-methylthiophen-3-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H16N2OS/c1-4-12-11(3)20-9-14(12)16-18-17-15(19-16)13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3

InChI Key

XTWRTOFVRRKVDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC=CC=C3C)C

Origin of Product

United States

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